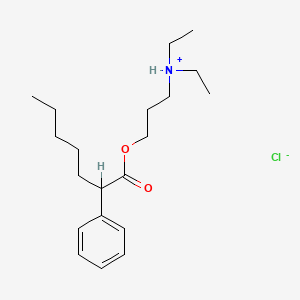
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride
カタログ番号 B8373455
分子量: 355.9 g/mol
InChIキー: UTLQFNPZWCRAIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06479215B2
Procedure details


49.5 g of the sulfonic acid group-containing polyurethane was kneaded, in a nitrogen atmosphere at 150° C. using a pressure kneader, with 20 g of a styrene-isoprene block copolymer (Cariflex TR 1107, a product of Shell Chemical Ltd.), 2 g of sodium laurylbenzenesulfonate, 5 g of a polybutadiene diacrylate (BAC-45, a product of Osaka Organic Chemical Ind. Ltd.), 1 g of an aliphatic diacrylate (C-2000, a product of THERTOMER), 2 g of dioctyl fumarate, 2 g of 2,2- dimethoxyphenylacetophenone, 10 g of a maleinized polybutadiene (ME-1000-80, a product of Nippon Petrochemical Co., Ltd.), 7.5 g of N-ethyltoluenesulfonamide and 0.1 g of 2,2-di-t-butyl-p-cresol, thereby forming a uniform transparent photosensitive resin composition.
Name
2,2- dimethoxyphenylacetophenone
Quantity
2 g
Type
reactant
Reaction Step One

[Compound]
Name
polybutadiene
Quantity
10 g
Type
reactant
Reaction Step Two

[Compound]
Name
sulfonic acid
Quantity
49.5 g
Type
reactant
Reaction Step Three

[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
polybutadiene diacrylate
Quantity
5 g
Type
reactant
Reaction Step Six

[Compound]
Name
aliphatic diacrylate
Quantity
1 g
Type
reactant
Reaction Step Seven

Name
C-2000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:14]([O:26][S:27](C1C=CC=CC=1)(=[O:29])=[O:28])[CH2:15][CH2:16][CH2:17][CH2:18]CCCCCCC.[Na].CCCC[CH2:41][CH:42]([C:49](OC[CH2:53][CH2:54][NH+:55](CC)CC)=O)[C:43]1C=CC=CC=1.[Cl-].C(OCCCCCCCC)(=O)/C=C/C(OCCCCCCCC)=O.COC1(OC)C=CC=CC1CC(C1C=CC=CC=1)=O>>[CH2:54]([NH:55][S:27]([C:13]1[C:8]([CH3:7])=[CH:9][CH:10]=[CH:11][CH:12]=1)(=[O:28])=[O:29])[CH3:53].[C:3]([C:2]1([C:42]([CH3:49])([CH3:43])[CH3:41])[C:14]([OH:26])=[CH:15][CH:16]=[C:17]([CH3:18])[CH2:1]1)([CH3:6])([CH3:4])[CH3:5] |f:0.1,2.3,4.5,^1:35|
|
Inputs


Step One
|
Name
|
2,2- dimethoxyphenylacetophenone
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1(C(C=CC=C1)CC(=O)C1=CC=CC=C1)OC
|
Step Two
[Compound]
|
Name
|
polybutadiene
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
sulfonic acid
|
|
Quantity
|
49.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
polyurethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC(C)=C.C=CC1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Step Six
[Compound]
|
Name
|
polybutadiene diacrylate
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
aliphatic diacrylate
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
C-2000
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC(C1=CC=CC=C1)C(=O)OCCC[NH+](CC)CC.[Cl-]
|
Step Nine
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C(=O)OCCCCCCCC)(=O)OCCCCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kneaded, in a nitrogen atmosphere at 150° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NS(=O)(=O)C=1C(=CC=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1(CC(=CC=C1O)C)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
